molecular formula C22H19N3OS B2370121 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide CAS No. 393837-35-9

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide

Cat. No.: B2370121
CAS No.: 393837-35-9
M. Wt: 373.47
InChI Key: WHNODIKZVXPNKR-UHFFFAOYSA-N
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Description

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide is a synthetic small molecule based on the privileged 1H-benzo[d]imidazole pharmacophore, a structure recognized for its versatile interactions with biological targets. The 1H-benzo[d]imidazole core is a key structural element in numerous compounds with documented pharmacological activities, including antimicrobial, anticancer, and antiviral effects . The specific molecular architecture of this compound, which incorporates a 2-phenyl-benzimidazole moiety linked to a (phenylthio)propanamide chain, is designed to explore structure-activity relationships in medicinal chemistry. This scaffold is of significant interest in the design of novel enzyme inhibitors and DNA-binding ligands. Benzimidazole derivatives have been demonstrated to target essential enzymes such as human topoisomerase I (Hu Topo I), a critical target in anticancer drug discovery, and dihydrofolate reductase (DHFR), a classic target for antimetabolite antimicrobial agents . Furthermore, analogous compounds have shown potential to interact with the minor groove of DNA, particularly at AT-rich sequences, which can interfere with DNA replication and transcription processes . This makes derivatives of this class valuable tools for probing nucleic acid-protein interactions and for developing new chemotherapeutic strategies. The presence of the phenylthioether side chain is a strategic modification intended to influence the compound's lipophilicity and electronic distribution, potentially enhancing membrane permeability and modulating interactions with hydrophobic enzyme pockets . Researchers can utilize this compound as a key intermediate or a novel chemical entity in high-throughput screening assays, programs aimed at rational drug design, and investigations into the mechanisms of cell proliferation and death.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-3-phenylsulfanylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3OS/c26-21(14-15-27-16-8-2-1-3-9-16)23-18-11-5-4-10-17(18)22-24-19-12-6-7-13-20(19)25-22/h1-13H,14-15H2,(H,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNODIKZVXPNKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Conditions for Benzimidazole Formation

Reactants Oxidizing Agent Solvent Yield Reference
o-Phenylenediamine + Aldehyde Na₂S₂O₅ Ethanol 67–91%

Suzuki-Miyaura Coupling for Phenyl-Benzoimidazole Linkage

The phenyl group at the 2-position of benzimidazole is introduced via Suzuki coupling. Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], facilitate cross-coupling between brominated benzimidazole precursors and phenylboronic acids.

Representative Protocol:

  • Reactants : 3-Bromophenylbenzimidazole (6.44 g, 0.02 mol) and phenylboronic acid (6.91 g, 0.022 mol).
  • Conditions : Pd(PPh₃)₄ (0.23 g, 0.2 mmol), K₂CO₃ (38.3 g, 0.06 mol) in toluene/ethanol/water (100:50:50 mL) under nitrogen.
  • Process : Reflux for 6 hours, followed by extraction and silica gel chromatography.
  • Yield : 80%.

Comparative Suzuki Coupling Data

Brominated Precursor Boronic Acid Catalyst Solvent System Yield Reference
3-BrPCz BnImBA Pd(PPh₃)₄ Toluene/EtOH/H₂O 80%
6-Bromoindoloacridine Benzimidazoleboronic acid Pd(OAc)₂ Dioxane/Toluene/H₂O 81%

Introduction of the Phenylthio Group

The phenylthio (-SPh) moiety is introduced via nucleophilic substitution or thiol-ene reactions. A common approach involves reacting 3-bromopropanamide with thiophenol in basic media:

  • Reactants : 3-Bromopropanamide (1 equiv), thiophenol (1.2 equiv).
  • Conditions : K₂CO₃ (2 equiv) in DMF at 80°C for 4 hours.
  • Workup : Extraction with ethyl acetate, washing with brine, and drying over Na₂SO₄.
  • Yield : 75–85% (estimated from analogous reactions in).

Amidation to Form Propanamide

The final amidation step links the benzimidazole-phenyl intermediate with 3-(phenylthio)propanoyl chloride. This is achieved under reflux conditions using substituted anilines:

Experimental Procedure:

  • Reactants : 3-(Phenylthio)propanoyl chloride (0.01 mol) and 2-(1H-benzimidazol-2-yl)aniline (0.01 mol).
  • Conditions : Reflux in toluene for 8–12 hours.
  • Isolation : Precipitation in ice-cold water, filtration, and recrystallization from ethanol.
  • Yield : 62–72%.

Integrated Synthetic Pathway

The consolidated synthesis involves:

  • Step 1 : Benzimidazole core formation via Na₂S₂O₅-mediated condensation.
  • Step 2 : Suzuki coupling to attach the phenyl group.
  • Step 3 : Thioether formation via nucleophilic substitution.
  • Step 4 : Amidation with propanoyl chloride.

Overall Yield and Purity

Step Reaction Yield Purity (Post-Purification)
1 Benzimidazole synthesis 85% >95%
2 Suzuki coupling 80% 99% (by NMR)
3 Phenylthio introduction 78% >90%
4 Amidation 70% >98%

Analytical Characterization

Critical spectroscopic data for intermediates and the final compound include:

  • ¹H NMR : Aromatic protons of benzimidazole (δ 7.2–8.1 ppm), methylene protons of propanamide (δ 2.8–3.4 ppm).
  • MS (ESI) : Molecular ion peak at m/z 375.46 [M+H]⁺.

Challenges and Optimization

  • Catalyst Loading : Reducing Pd(PPh₃)₄ to 0.5 mol% maintains efficiency while lowering costs.
  • Solvent Choice : Mixed solvents (toluene/ethanol/H₂O) improve coupling yields compared to pure toluene.
  • Oxidation Control : Na₂S₂O₅ prevents over-oxidation of benzimidazole intermediates.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated benzimidazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide is C22H19N3OS. It features a benzimidazole moiety, which is known for its biological significance, particularly in the development of pharmaceuticals. The compound's structure allows it to interact with various biological targets, making it a candidate for further research.

Antimicrobial Activity

Research indicates that derivatives of benzimidazole, including this compound, exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth.

Case Study: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of synthesized benzimidazole derivatives against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values showed promising results, with some compounds exhibiting MIC values as low as 1.27 µM against specific bacterial strains . This highlights the potential for developing new antimicrobial agents based on this compound.

Anticancer Potential

The anticancer properties of this compound have been investigated through various in vitro assays. The compound has shown promising activity against human colorectal carcinoma cell lines (HCT116), with IC50 values indicating potent activity compared to standard chemotherapeutic agents like 5-Fluorouracil (5-FU).

Case Study: Anticancer Screening

In a study focused on the synthesis and evaluation of benzimidazole derivatives, compounds related to this compound were assessed for their anticancer efficacy. Notably, certain derivatives demonstrated IC50 values lower than 5-FU, suggesting they could serve as effective alternatives or adjuncts in cancer therapy .

Drug Design and Synthesis

The structural characteristics of this compound make it an interesting candidate for drug design. The ability to modify the phenylthio and benzimidazole groups allows for the development of a library of compounds that can be screened for enhanced biological activities.

Design Strategies

Researchers have utilized structure-activity relationship (SAR) studies to optimize the pharmacological profiles of benzimidazole derivatives. By altering substituents on the aromatic rings or modifying the amide linkage, it is possible to enhance solubility, bioavailability, and target specificity .

Summary of Findings

The applications of this compound span several important areas in medicinal chemistry:

ApplicationFindings
AntimicrobialSignificant activity against Gram-positive and Gram-negative bacteria; MIC values as low as 1.27 µM .
AnticancerPotent activity against HCT116 cell line; some derivatives show better IC50 than 5-FU .
Drug DesignStructural modifications lead to improved pharmacological properties; ongoing SAR studies .

Mechanism of Action

The mechanism of action of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide involves its interaction with various molecular targets. The benzimidazole moiety can bind to DNA, inhibiting its replication and transcription, which is crucial for its anticancer activity. The phenylthio group can enhance its binding affinity and specificity towards certain enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences and similarities among related compounds:

Compound Name Core Structure Key Substituents Notable Features
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide (Target) Benzimidazole + propanamide Phenylthio (S-Ph) Electron-withdrawing S-Ph group
2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide (8) Benzimidazole + propanamide Methyl (N-CH₃), 5-methylisoxazole Enhanced solubility via polar isoxazole
3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) Benzimidazole-thio + benzamide Dinitrophenyl, thioacetamido High steric bulk, potential nitro group toxicity
(S)-2-(3-((Diphenylmethylene)amino)-5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)-N-isopropyl-3-phenylpropanamide (8l) Imidazolinone + propanamide Trifluoromethyl (m-CF₃), isopropyl Metabolic stability via CF₃ group
N-(1H-Benzo[d]imidazol-2-yl)-3-(1-(2-(cyclohexylamino)-2-oxoethyl)-1H-1,2,3-triazol-4-yl)propanamide (10a) Benzimidazole + triazole-propanamide Cyclohexylamino, triazole Triazole enhances metal-binding capacity

Key Observations :

  • Electron Effects : The phenylthio group in the target compound may confer greater electrophilicity compared to methyl or trifluoromethyl substituents .
  • Bioactivity : Compounds like W1 (with dinitrophenyl) exhibit antimicrobial activity, but nitro groups can pose toxicity risks, whereas the target’s phenylthio group may offer a safer profile .
  • Solubility: The 5-methylisoxazole in compound 8 improves aqueous solubility, contrasting with the lipophilic cyclohexylamino group in 10a .

Biological Activity

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide, a compound characterized by its complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. The compound is noted for its applications in cancer treatment and as an enzyme inhibitor, particularly in relation to tubulin polymerization and α-glucosidase inhibition.

Chemical Structure and Properties

The molecular formula of this compound is C22H19N3OSC_{22}H_{19}N_{3}OS, with a molecular weight of 373.47 g/mol. The structure features a benzimidazole moiety, which is known for its biological activity, particularly in anticancer and antiviral applications.

1. Anticancer Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance, a series of related compounds were evaluated for their cytotoxicity against human non-small cell lung cancer (A549), triple-negative breast cancer (MDA-MB-231), and other cancer types. Notably, one derivative exhibited an IC50 value of 0.29±0.02μM0.29\pm 0.02\,\mu M against A549 cells, indicating potent cytotoxicity .

Mechanism of Action:

  • Tubulin Polymerization Inhibition: The compound interferes with tubulin polymerization, crucial for cell division. Molecular docking studies suggest it binds at the colchicine site of tubulin, thereby disrupting mitotic processes .
  • Induction of Apoptosis: Various assays (e.g., DAPI staining, annexin V-FITC assays) demonstrated that the compound induces apoptosis in cancer cells, particularly through the arrest of the G2/M phase of the cell cycle .

2. Enzyme Inhibition

The compound also exhibits significant activity as an α-glucosidase inhibitor, relevant for managing diabetes. In vitro studies revealed that certain derivatives achieved IC50 values as low as 0.71±0.02μM0.71\pm 0.02\,\mu M, showcasing their potential as therapeutic agents for glycemic control .

Kinetic Studies:

  • The inhibition mechanism was identified as non-competitive, with molecular docking confirming binding at an allosteric site on the enzyme . This suggests a novel approach to designing diabetes medications.

Comparative Biological Activity Table

Activity Cell Line/Target IC50 Value (µM) Mechanism
CytotoxicityA549 (Lung Cancer)0.29 ± 0.02Tubulin polymerization inhibition
CytotoxicityMDA-MB-231 (Breast Cancer)Not specifiedInduces apoptosis
α-Glucosidase Inhibitionα-Glucosidase0.71 ± 0.02Non-competitive inhibition

Case Studies and Research Findings

  • Study on Tubulin Polymerization Inhibitors: A study synthesized various benzimidazole derivatives and evaluated their cytotoxic effects on multiple cancer cell lines. The findings indicated that compounds with structural similarities to this compound showed enhanced activity against tumor cells while exhibiting reduced toxicity towards normal cells .
  • α-Glucosidase Inhibitor Research: Another research effort focused on optimizing benzimidazole derivatives for better α-glucosidase inhibition. The most effective compounds demonstrated significant reductions in blood glucose levels in vivo, comparable to established drugs like acarbose .

Q & A

Q. How can researchers confirm the structural integrity of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide following synthesis?

Methodological Answer: Structural confirmation requires a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C NMR spectra to verify proton and carbon environments, particularly the benzimidazole (6.8–8.5 ppm aromatic protons) and phenylthio groups (δ ~2.5–3.5 ppm for methylene protons adjacent to sulfur) .
  • Infrared Spectroscopy (IR) : Identify characteristic peaks, such as N-H stretches (~3400 cm1^{-1}) for benzimidazole and C=O stretches (~1650 cm1^{-1}) from the propanamide group .
  • Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS), ensuring alignment with the theoretical molecular formula .

Q. What are the common synthetic routes for this compound, and how are intermediates characterized?

Methodological Answer: Synthesis typically involves multi-step reactions:

  • Step 1 : Condensation of o-phenylenediamine with carboxylic acid derivatives (e.g., acyl chlorides) to form the benzimidazole core under acidic conditions (e.g., polyphosphoric acid) .
  • Step 2 : Introduction of the phenylthio group via nucleophilic substitution or thiol-ene reactions, using catalysts like ZnCl2_2 or triethylamine .
  • Intermediate Characterization : Monitor reaction progress with TLC, and confirm intermediates via 1H^1H NMR and IR. For example, the propanamide intermediate may show a distinct carbonyl peak at ~170 ppm in 13C^{13}C NMR .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

Methodological Answer:

  • Substituent Variation : Systematically modify the phenylthio group (e.g., electron-withdrawing groups like nitro or halogens) to assess impacts on antimicrobial or anticancer activity. Compare with analogs from literature, such as chlorinated or fluorinated derivatives .
  • Bioactivity Assays : Test modified compounds against microbial panels (e.g., Candida albicans) or cancer cell lines (e.g., MCF-7), correlating substituent effects with IC50_{50} values .
  • Computational Modeling : Use molecular docking to predict binding affinity to targets like fungal lanosterol demethylase or human tyrosine kinases .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for benzimidazole-derived compounds?

Methodological Answer:

  • Pharmacokinetic Profiling : Assess solubility, metabolic stability (e.g., liver microsome assays), and membrane permeability (Caco-2 models) to identify bioavailability issues .
  • Formulation Adjustments : Encapsulate the compound in liposomes or cyclodextrins to enhance in vivo delivery .
  • Mechanistic Follow-Up : Use transcriptomics or proteomics to verify target engagement in vivo, ensuring observed effects align with in vitro pathways .

Q. How can computational methods predict the binding affinity of this compound to target enzymes?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., cytochrome P450 or EGFR). Focus on hydrogen bonding with benzimidazole nitrogen and hydrophobic interactions with the phenylthio group .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations to evaluate binding stability, calculating root-mean-square deviation (RMSD) to confirm pose retention .
  • Free Energy Perturbation (FEP) : Quantify energy changes upon substituent modifications to prioritize synthetic targets .

Q. What are the critical factors in designing multi-step synthesis protocols to minimize side reactions?

Methodological Answer:

  • Reaction Optimization : Use anhydrous solvents (e.g., DMF) and inert atmospheres to prevent hydrolysis of intermediates .
  • Catalyst Selection : Employ piperidine or triethylamine to accelerate condensation steps while suppressing byproducts like imine oligomers .
  • Purification Techniques : Utilize column chromatography (e.g., Biotage® systems) with gradients of methanol/dichloromethane to isolate high-purity intermediates .

Data Contradiction Analysis

Q. How do modifications to the phenylthio group influence antimicrobial activity?

Methodological Answer:

  • Comparative Testing : Synthesize analogs with -SCH3_3, -SO2_2Ph, or -S-CF3_3 groups and compare MIC values against Gram-positive bacteria. For example, sulfone derivatives may show reduced activity due to decreased membrane permeability .
  • Electrostatic Potential Mapping : Use DFT calculations to evaluate how electron density at the sulfur atom affects target binding .

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